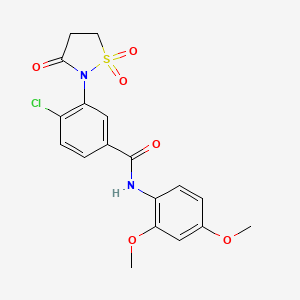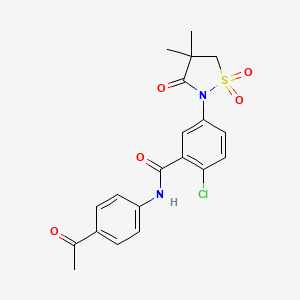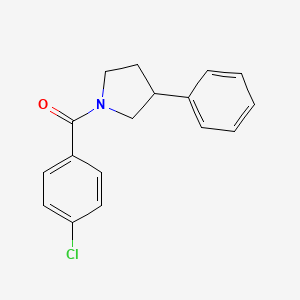![molecular formula C18H13NO3 B6525556 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate CAS No. 1351284-31-5](/img/structure/B6525556.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Again, without a specific structural diagram or more detailed information, it’s challenging to analyze the molecular structure of “4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate”. The presence of the pyridine, phenyl, and furan-2-carboxylate groups suggest that this compound may have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of “this compound” would likely depend on the specific arrangement of its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The furan-2-carboxylate group might be susceptible to reactions involving the carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the polar carboxylate group might increase its solubility in water, while the aromatic rings might increase its solubility in organic solvents .科学的研究の応用
4-PEC has a variety of applications in scientific research. It has been used as a model compound for studying the mechanism of action of other compounds, such as the antifungal agent fluconazole. In addition, 4-PEC has been used as a model compound to study the effects of various environmental factors on the structure and reactivity of compounds. It has also been used to study the interactions between proteins and small molecules, as well as the effects of various drugs on cellular processes.
作用機序
The mechanism of action of 4-PEC is still not fully understood. However, it is believed that the compound acts by binding to certain proteins and altering their structure and function. It is also believed that 4-PEC may act as a competitive inhibitor of certain enzymes, as well as a modulator of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PEC are still being studied. However, initial studies have shown that 4-PEC can inhibit the growth of certain fungi and bacteria, as well as reduce inflammation in cells. In addition, 4-PEC has been found to have antioxidant properties, which may be beneficial in protecting against oxidative damage.
実験室実験の利点と制限
4-PEC has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and non-irritating, making it safe to handle. However, 4-PEC is not water soluble and has a relatively low solubility in organic solvents, which can limit its use in some experiments.
将来の方向性
The potential applications of 4-PEC are still being explored. One area of research is the use of 4-PEC as a therapeutic agent. Studies are being conducted to evaluate its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. In addition, 4-PEC is being studied as a potential inhibitor of certain enzymes, as well as a modulator of signal transduction pathways. Finally, 4-PEC is being studied as a potential tool for studying the effects of various environmental factors on the structure and reactivity of compounds.
合成法
4-PEC can be synthesized using a three-step process. The first step involves the reaction of 4-chloro-2-methylphenol with ethyl acetoacetate in the presence of an acid catalyst to form 4-chloro-2-methyl-3-oxobutan-2-yl phenol. This intermediate is then reacted with pyridine in the presence of a base catalyst to produce 4-chloro-2-methyl-3-oxobutan-2-yl-4-pyridinol. Finally, this intermediate is reacted with ethyl bromoacetate to form 4-PEC.
特性
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-18(17-2-1-13-21-17)22-16-7-5-14(6-8-16)3-4-15-9-11-19-12-10-15/h1-13H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALBWZHAZMASI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate](/img/structure/B6525474.png)
![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6525482.png)


![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)
![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)
![6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525516.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525545.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525560.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525573.png)